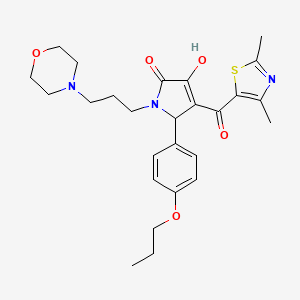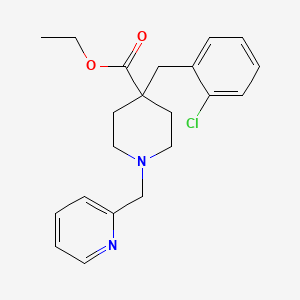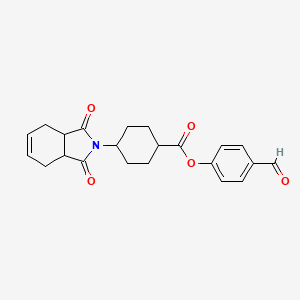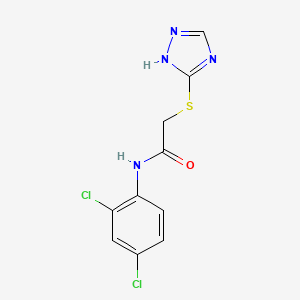
2-(2-Bromo-4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
Übersicht
Beschreibung
2-(2-Bromo-4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is a synthetic organic compound that features a bromine and chlorine-substituted phenoxy group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-bromo-4-chlorophenol with an appropriate alkylating agent under basic conditions.
Attachment of the Piperidine Ring: The phenoxy intermediate is then reacted with 2,6-dimethylpiperidine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield phenolic and piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: As a building block for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for 2-(2-Bromo-4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanol
- 2-(2-Bromo-4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)propane
- 2-(2-Bromo-4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)butane
Uniqueness
2-(2-Bromo-4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO2/c1-10-4-3-5-11(2)18(10)15(19)9-20-14-7-6-12(17)8-13(14)16/h6-8,10-11H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWGXFDCHCEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=C(C=C(C=C2)Cl)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B4100273.png)
![4-(3-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)isoquinoline](/img/structure/B4100283.png)
![3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4100288.png)
![4-(4-chlorophenyl)-2-{2-nitro-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one](/img/structure/B4100293.png)
![Ethyl 4-[3-(4-cyclohexylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4100297.png)



![[4-[6-[[(4-Methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]cyclohexen-1-yl]methanol](/img/structure/B4100344.png)

![N-ethyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4100351.png)

![2-(5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B4100383.png)
![2-methyl-N-{3-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide](/img/structure/B4100391.png)
